

# An In-depth Technical Guide to the Mechanism of Action of HLX22

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

HLX22 is an innovative recombinant humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). As a potent anti-cancer agent, HLX22's mechanism of action is multifaceted, primarily revolving around its unique binding characteristics to HER2 and the subsequent potentiation of anti-tumor responses, especially when used in combination with other HER2-targeted therapies like trastuzumab. This guide provides a detailed technical overview of the core mechanisms through which HLX22 exerts its therapeutic effects.

# Core Mechanism of Action: Dual HER2 Blockade and Enhanced Receptor Internalization

The primary mechanism of action of HLX22 is its ability to bind to a distinct epitope on the extracellular subdomain IV of the HER2 receptor, a site different from that of trastuzumab.[1][2] [3][4][5][6][7][8][9] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[2][3][4][5][6][7][8][9] This "dual blockade" strategy leads to a synergistic anti-tumor effect.

A key consequence of this simultaneous binding is a significant enhancement of HER2 receptor internalization and subsequent degradation.[1][2][3][4][6][7][8][9] Preclinical studies have demonstrated that the combination of HLX22 and trastuzumab can increase the



internalization of HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[3][4][6] This accelerated internalization and degradation of HER2 receptors effectively removes them from the cell surface, leading to a more potent inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[10]

## **Signaling Pathway Inhibition**

The enhanced internalization of HER2 receptors triggered by the dual blockade of HLX22 and trastuzumab leads to a marked reduction in the activation of key downstream signaling pathways. Specifically, a significant decrease in the phosphorylation of STAT3, P70 S6, and AKT has been observed in preclinical models.[10] These pathways are critical for promoting cell growth, proliferation, and survival in cancer cells.





Click to download full resolution via product page



Caption: HLX22 and Trastuzumab dual blockade enhances HER2 internalization, inhibiting downstream signaling.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of HLX22.

Table 1: In Vitro Efficacy of HLX22 in Combination with Trastuzumab (HLX02)

| Cell Line                      | Assay                                 | Metric                    | HLX22 +<br>HLX02                  | Reference |
|--------------------------------|---------------------------------------|---------------------------|-----------------------------------|-----------|
| NCI-N87<br>(Gastric<br>Cancer) | Cell Proliferation (CellTiter-Glo)    | Combination<br>Index (CI) | < 0.3 (Very<br>Strong<br>Synergy) | [10]      |
| BT-474 (Breast<br>Cancer)      | Cell Proliferation<br>(CellTiter-Glo) | Combination<br>Index (CI) | 0.046 - 0.081<br>(Strong Synergy) | [11]      |

| NCI-N87 (Gastric Cancer) | Apoptosis (Caspase-Glo 3/7) | Fold Increase in Caspase Activity | Synergistic increase |[12] |

Table 2: In Vivo Efficacy of HLX22 in Combination with Trastuzumab (HLX02)

| Model             | Treatment     | Tumor Growth Inhibition (TGI)          | Reference |
|-------------------|---------------|----------------------------------------|-----------|
| NCI-N87 Xenograft | HLX22 + HLX02 | Synergistic inhibition of tumor growth | [1]       |

| Gastric Cancer PDX | HLX22 + HLX02 | Synergistic inhibition of tumor growth |[1] |

Table 3: Clinical Efficacy of HLX22 in Combination with Trastuzumab and Chemotherapy (Phase 2, HLX22-GC-201)



| Endpoint                                         | HLX22 +<br>Trastuzumab +<br>Chemo (n=31) | Placebo +<br>Trastuzumab +<br>Chemo (n=31) | Hazard Ratio<br>(HR) [95% CI] | Reference |
|--------------------------------------------------|------------------------------------------|--------------------------------------------|-------------------------------|-----------|
| Median<br>Progression-<br>Free Survival<br>(PFS) | Not Reached                              | 8.3 months                                 | 0.2 [0.06-0.45]               | [13]      |
| 12-month PFS<br>Rate                             | 73.8%                                    | 34.2%                                      | -                             | [13]      |
| 24-month PFS<br>Rate                             | 61.5%                                    | 11.4%                                      | -                             | [13]      |
| Objective<br>Response Rate<br>(ORR)              | 87.1%                                    | 80.6%                                      | Odds Ratio: 1.6<br>[0.4-6.5]  | [13]      |

| Median Duration of Response (DoR) | Not Reached | 9.7 months | 0.1 [0.04-0.41] |[13] |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# **HER2 Epitope Binding Competition Assay**

- Objective: To determine if HLX22 and trastuzumab bind to the same or different epitopes on the HER2 receptor.
- Method: A sandwich ELISA format was utilized.
  - 96-well microtiter plates were coated with an anti-HER2 monoclonal antibody.
  - After blocking, the supernatant of cells transfected to express HER2 extracellular subdomains was added.
  - Biotinylated HLX22 or trastuzumab was then added.



 The degree of competitive binding was assessed by measuring the signal from a streptavidin-HRP conjugate.

## **HER2 Internalization Assay**

- Objective: To quantify the internalization of HER2 receptors upon antibody treatment.
- Method:
  - HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) were seeded in 96-well plates.
  - Cells were incubated with HLX22, trastuzumab, or the combination, labeled with a pHsensitive dye (e.g., pHrodo iFL Green STP ester).
  - The internalization of the antibody-receptor complex into acidic endosomes results in an increase in fluorescence intensity.
  - Fluorescence was measured over time using a plate reader to determine the rate and extent of internalization.





Click to download full resolution via product page

Caption: Workflow for the HER2 internalization assay.



### **Western Blot Analysis of Downstream Signaling**

 Objective: To assess the phosphorylation status of key proteins in the HER2 signaling pathway.

#### Method:

- HER2-positive cells were treated with HLX22, trastuzumab, or the combination for a specified time.
- Cell lysates were prepared, and protein concentrations were determined.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total STAT3, AKT, and p70 S6K.
- After washing, membranes were incubated with HRP-conjugated secondary antibodies.
- Bands were visualized using an ECL detection system, and band intensities were quantified.

# **Cell Proliferation Assay (CellTiter-Glo®)**

- Objective: To measure the effect of HLX22 on the proliferation of HER2-positive cancer cells.
- Method:
  - Cells (e.g., NCI-N87, BT-474) were seeded in 96-well opaque-walled plates.
  - After 24 hours, cells were treated with serial dilutions of HLX22, trastuzumab, or the combination.
  - Following a 72-hour incubation, CellTiter-Glo® reagent was added to each well.
  - The plate was shaken to induce cell lysis, and after a 10-minute incubation at room temperature, luminescence was measured.



 The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the IC50 and combination index.

### **Apoptosis Assay (Caspase-Glo® 3/7)**

- Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.
- Method:
  - HER2-positive cells were seeded in 96-well plates and treated with the antibodies.
  - After the desired incubation period, Caspase-Glo® 3/7 reagent was added to each well.
  - The plate was incubated at room temperature to allow for cell lysis and the caspase-driven cleavage of a substrate, leading to a luminescent signal.
  - Luminescence was measured with a plate reader, with the signal intensity being proportional to the amount of caspase activity.

# Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

- Objective: To determine the ability of HLX22 to induce immune-mediated killing of HER2positive tumor cells.
- Method (LDH Release Assay):
  - HER2-positive target cells (e.g., NCI-N87) were seeded in 96-well plates.
  - Effector cells, such as natural killer (NK) cells, were added at various effector-to-target (E:T) ratios.
  - HLX22 or a control antibody was added at different concentrations.
  - After a 4-hour incubation, the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant was measured using a colorimetric assay.



 The percentage of specific lysis was calculated based on the LDH levels in experimental wells compared to control wells (spontaneous and maximum release).





Click to download full resolution via product page

Caption: Workflow for the LDH release-based ADCC assay.

### In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of HLX22 in a living organism.
- Method:
  - Immunocompromised mice (e.g., athymic nude mice) were subcutaneously implanted with HER2-positive human cancer cells (e.g., NCI-N87) or patient-derived xenograft (PDX) tissue.
  - Once tumors reached a specified volume, mice were randomized into treatment groups.
  - Mice were treated with HLX22, trastuzumab, the combination, or a vehicle control via intravenous or intraperitoneal injection.
  - Tumor volumes were measured regularly with calipers throughout the study.
  - At the end of the study, tumor growth inhibition (TGI) was calculated for each treatment group relative to the control group.

#### **Conclusion**

HLX22 demonstrates a sophisticated and potent mechanism of action centered on its unique ability to bind to a distinct epitope on HER2, enabling a dual blockade with trastuzumab. This leads to enhanced receptor internalization, profound inhibition of critical downstream signaling pathways, and synergistic anti-tumor activity. The preclinical and clinical data strongly support the continued development of HLX22 as a promising therapeutic agent for HER2-positive cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.



#### References

- 1. kumc.edu [kumc.edu]
- 2. aminer.cn [aminer.cn]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. henlius.com [henlius.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. henlius.com [henlius.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. henlius.com [henlius.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of HLX22]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#what-is-the-mechanism-of-action-ofhlx22]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com